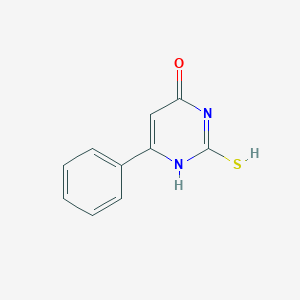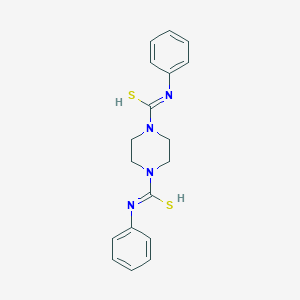
1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid is a complex organic compound belonging to the piperazine family. Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions. This particular compound is notable for its unique structure, which includes diphenyl groups and dicarboximidothioic acid functionalities, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid typically involves multiple steps, starting with the preparation of the piperazine core. Common synthetic routes include:
Reductive Amination: This method involves the reaction of piperazine with diphenylmethylamine under reductive conditions to form the diphenyl-substituted piperazine.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of piperazine with diphenylmethyl halides.
Cyclization Reactions: Cyclization of 1,2-diamine derivatives with sulfonium salts can also yield substituted piperazines.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid involves its interaction with specific molecular targets. In biological systems, it can modulate ion channels by binding to receptor sites, altering the flow of ions across cell membranes. This modulation can affect cellular signaling pathways, leading to various physiological effects . The compound’s ability to chelate metal ions also plays a role in its mechanism of action in coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
1-N,4-N-Diphenylpiperazine-1,4-dicarboximidothioic acid can be compared with other piperazine derivatives, such as:
1,4-Diphenylpiperazine: Similar in structure but lacks the dicarboximidothioic acid groups, making it less versatile in certain applications.
1-Benzhydryl-4-benzylpiperazine: Contains different substituents, leading to variations in chemical reactivity and biological activity.
1-Benzhydryl-4-(pyridin-2-ylmethyl)piperazine: Incorporates a pyridine ring, which can enhance its coordination properties with metals.
The uniqueness of this compound lies in its combination of diphenyl and dicarboximidothioic acid functionalities, providing a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
1-N,4-N-diphenylpiperazine-1,4-dicarboximidothioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4S2/c23-17(19-15-7-3-1-4-8-15)21-11-13-22(14-12-21)18(24)20-16-9-5-2-6-10-16/h1-10H,11-14H2,(H,19,23)(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZJSIZWZVYVUQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=NC2=CC=CC=C2)S)C(=NC3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C(=NC2=CC=CC=C2)S)C(=NC3=CC=CC=C3)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
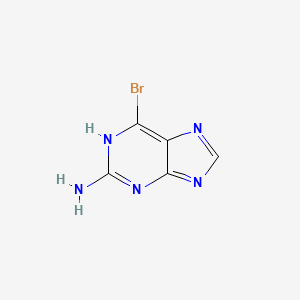
![3-(1,4-Dioxaspiro[4.5]decan-6-yl)propanenitrile](/img/structure/B7772076.png)
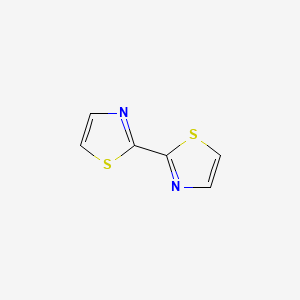
![11H-Benzo[a]carbazole](/img/structure/B7772092.png)
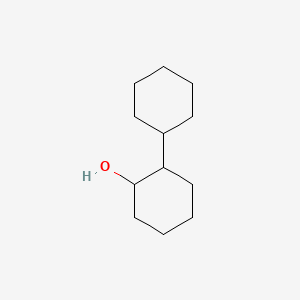
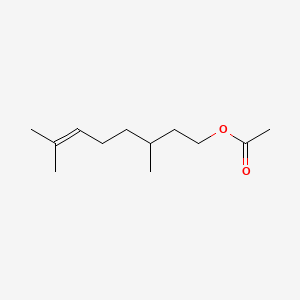
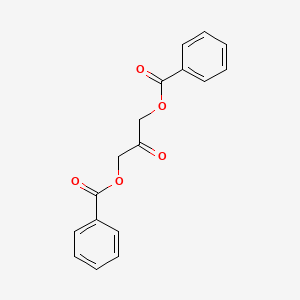

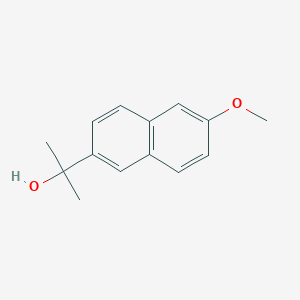
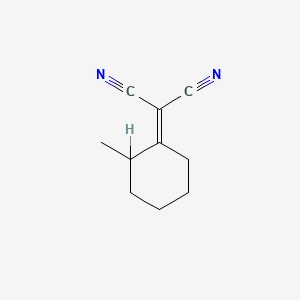
![N-(4-fluorophenyl)-2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B7772133.png)
![8-[(2-aminophenyl)thio]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B7772141.png)
![N'-{1-amino-2-[(4-chlorophenyl)sulfanyl]ethylidene}-2-cyanoacetohydrazide](/img/structure/B7772162.png)
